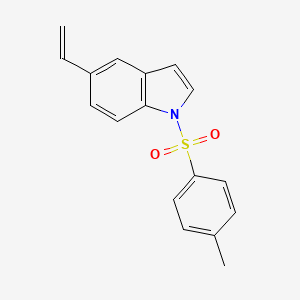

1-Tosyl-5-vinyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2S |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

5-ethenyl-1-(4-methylphenyl)sulfonylindole |

InChI |

InChI=1S/C17H15NO2S/c1-3-14-6-9-17-15(12-14)10-11-18(17)21(19,20)16-7-4-13(2)5-8-16/h3-12H,1H2,2H3 |

InChI Key |

XMLKQEYVDDZWBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=C |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 1 Tosyl 5 Vinyl 1h Indole and Analogous Structures

Strategies for N-Tosylindole Scaffold Formation

The initial and crucial step in the synthesis of the target compound is the construction of the N-tosylindole ring system. This can be accomplished through adaptations of traditional indole (B1671886) syntheses or by employing more modern cyclization methods.

Adaptations of Classical Indole Synthesis Protocols

Classical methods for indole synthesis, such as the Fischer and Madelung syntheses, have been adapted to produce N-tosylated indoles.

The Fischer indole synthesis , a cornerstone of heterocyclic chemistry since 1883, traditionally involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. acs.org To generate N-tosylindoles, a modified approach can be employed where N-tosylhydrazones are used as starting materials. In a notable transition-metal-free variant, N-tosylhydrazones react with arynes, generated from precursors like 2-(trimethylsilyl)phenyl triflates, to achieve N-arylation. acs.orgresearchgate.netacs.org Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in a one-pot procedure facilitates the Fischer cyclization to yield the desired N-tosylindole. acs.orgresearchgate.netacs.orgorganic-chemistry.org This method offers a complementary approach to traditional and palladium-catalyzed Fischer-indole syntheses. organic-chemistry.org

The Madelung indole synthesis , first reported in 1912, involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org While historically requiring harsh conditions, modern variations have been developed. bhu.ac.in For instance, the use of alkyllithiums as bases allows the reaction to proceed under milder conditions. bhu.ac.in A modified Madelung synthesis can be used to prepare N-protected indoles. For example, dilithiation of N-(tert-butoxycarbonyl)-2-alkylanilines followed by reaction with dimethylformamide and subsequent treatment with hydrochloric acid can yield tert-butoxycarbonyl-protected indoles. researchgate.net While direct application to N-tosylamides can be challenging due to the electron-withdrawing nature of the tosyl group, modifications such as the use of highly reactive bases or alternative reaction pathways can be explored. A one-pot, two-step synthesis of 1,2-disubstituted-3-tosyl indoles has been developed starting from benzyl (B1604629) bromide and sodium p-toluenesulfinate, followed by treatment with a base like DBN. acs.org

Contemporary Annulation and Cyclization Approaches

Modern synthetic chemistry offers a variety of annulation and cyclization reactions that provide efficient routes to the N-tosylindole scaffold. Palladium-catalyzed reactions are particularly prominent in this area.

One-pot syntheses of 2-substituted N-protected indoles have been achieved through the Sonogashira cross-coupling of terminal alkynes with N-tosyl-2-iodoanilines, followed by intramolecular cyclization. mdpi.com This reaction can be catalyzed by palladium on carbon (Pd/C) in the presence of a phosphine (B1218219) ligand and a zinc salt as a co-catalyst. mdpi.com Another approach involves the palladium-catalyzed heteroannulation of o-haloanilines with alkynes, a method developed by Larock. This has been expanded to include the use of tert-propargyl alcohols to produce 2-alkenylindoles with high regioselectivity. mdpi.com

Furthermore, copper-catalyzed annulation cascades of N-allyl-N-((2-bromoaryl)ethynyl)amides with terminal alkynes can produce 2,3-functionalized indoles. researchgate.net This process proceeds through a sequence of reactions including aza-Claisen rearrangement, C-H functionalization, Ullmann C-N coupling, and cyclization. researchgate.net

Methodologies for Vinyl Group Introduction on the Indole Core

Once the N-tosylindole scaffold is in place, the next critical step is the introduction of a vinyl group at the C5 position. Direct C5-vinylation can be challenging, and often strategies involving functionalization at other positions followed by subsequent modifications are employed.

Regioselective Vinylation at C2 and C3 Positions of Indoles

The regioselectivity of vinylation on the indole ring is highly dependent on the reaction conditions and the directing groups present.

The C3 position of indole is generally more electron-rich and thus more susceptible to electrophilic attack. Palladium-catalyzed vinylation reactions, such as the Fujiwara-Moritani reaction, typically favor the C3 position. acs.org Direct regioselective vinylation at the C3-position of various indole derivatives with conjugated olefins can be achieved using palladium(II) chloride and an acetate (B1210297) salt. clockss.orgclockss.org The use of solvents like DMF/DMSO in palladium-catalyzed reactions with alkenes also promotes C3-vinylation. chim.it Gold-catalyzed mono-vinylation of indoles with electron-deficient alkynes has also been shown to be selective for the C3 position. whiterose.ac.uk

Achieving C2 vinylation often requires overcoming the intrinsic reactivity of the C3 position. This can be accomplished by using directing groups or by carefully controlling the reaction conditions. For instance, a removable carboxyl group at the C3 position can direct palladium-catalyzed vinylation to the C2 position, followed by decarboxylation to yield the 2-vinylindole. acs.orgnih.gov Similarly, an N-(2-pyridyl)sulfonyl protecting group can direct palladium-catalyzed C2-alkenylation. rsc.org Solvent choice can also play a crucial role; switching from DMF/DMSO to dioxane/acetic acid can shift the selectivity of palladium-catalyzed vinylation from C3 to C2. acs.orgchim.it More recently, a 3-acetoxy directing group has been utilized for regioselective C2 alkenylation via a Pd-Ag bimetallic catalysis. nih.gov

Specific Approaches for C5-Vinylation of Indoles

Direct C5-vinylation of the indole nucleus is a less common transformation. Often, this requires starting with an indole already functionalized at the C5 position, which can then be converted to a vinyl group. For example, a C5-bromo or C5-iodo indole derivative can be subjected to palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, with a vinylating agent like vinyltributyltin or a vinylboronic acid derivative, respectively.

Another strategy involves the functionalization of other positions followed by a ring-closing or rearrangement reaction that ultimately places the vinyl group at C5. However, direct C-H vinylation at the C5 position remains a significant synthetic challenge. Some advanced methods have explored catalyst-controlled directing group translocation to functionalize less reactive positions of the indole ring. nih.gov

Vinylation via Organometallic Reagents and Vinyl Selenones

Organometallic reagents are powerful tools for forming carbon-carbon bonds, including the introduction of vinyl groups.

Grignard reagents , specifically vinylmagnesium bromide, have been used in reactions with nitro-substituted indoles. researchgate.netnih.gov For instance, the reaction of vinyl Grignard reagents with o-methoxynitroarenes can lead to the synthesis of aromatic systems containing an o-nitrovinyl moiety, which can be precursors to vinylindoles. researchgate.netnih.gov

Integrated Synthetic Routes to 1-Tosyl-5-vinyl-1H-indole

The construction of this compound can be efficiently achieved through integrated synthetic routes that combine several transformations. These routes can be broadly categorized into sequential functionalization strategies and one-pot multicomponent reactions.

Sequential functionalization is a robust and common approach for the synthesis of this compound. This strategy typically involves the step-wise introduction of the required functional groups onto a pre-existing indole core or a suitable precursor. A highly plausible and widely applicable route commences with a halogenated indole, which is first protected and then subjected to a cross-coupling reaction to install the vinyl group.

A common starting material for this sequence is 5-bromo-1H-indole. The synthesis proceeds in two main steps:

N-Tosylation: The nitrogen of 5-bromo-1H-indole is protected with a tosyl group. This is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydride (NaH) or triethylamine (B128534) (Et3N), in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The tosyl group serves as a robust protecting group and can activate the indole ring for certain transformations.

Palladium-Catalyzed Vinylation (Heck Reaction): The vinyl group is introduced at the C5 position via a palladium-catalyzed Heck reaction. organic-chemistry.orgmit.edu The 5-bromo-1-tosyl-1H-indole is coupled with a vinylating agent, such as vinylboronic acid or a vinylstannane, in the presence of a palladium catalyst, a phosphine ligand, and a base. A common vinylating agent is potassium vinyltrifluoroborate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

A representative reaction scheme is as follows:

Step 1: N-Tosylation of 5-bromo-1H-indole

Starting Material: 5-bromo-1H-indole Reagents: p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH) Solvent: Dimethylformamide (DMF) Product: 5-bromo-1-tosyl-1H-indole. arabjchem.org

Step 2: Heck Vinylation

Starting Material: 5-bromo-1-tosyl-1H-indole Reagents: Potassium vinyltrifluoroborate, Palladium(II) acetate (Pd(OAc)2), Triphenylphosphine (PPh3), Base (e.g., K2CO3) Solvent: Dioxane/Water Product: this compound

The following table summarizes typical conditions for the Heck reaction in the synthesis of vinyl-substituted indoles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | PPh3 | K2CO3 | DMF | 100 | 85-95 | organic-chemistry.org |

| PdCl2(PPh3)2 | - | Et3N | DMF | 80-100 | 70-90 | sioc-journal.cn |

| Pd(dba)2 | P(o-tol)3 | NaOAc | Acetonitrile | 80 | 80-92 | nih.gov |

| This table presents generalized conditions for Heck reactions on aryl halides and may require optimization for the specific substrate. |

An alternative sequential approach could involve the synthesis of 5-vinyl-1H-indole first, followed by N-tosylation. nih.gov However, the initial approach of protecting the indole nitrogen first is often preferred to avoid potential side reactions during the palladium-catalyzed coupling.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single reaction vessel, thereby avoiding the isolation of intermediates. organic-chemistry.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, related strategies for constructing substituted indoles suggest its feasibility.

For instance, a hypothetical one-pot synthesis could be envisioned starting from a suitably substituted aniline (B41778) derivative. A possible approach could involve the reaction of a p-vinylaniline with a protected α-haloketone and a subsequent cyclization, all orchestrated within a single pot.

A plausible, though currently theoretical, one-pot reaction could involve:

Starting Materials: 4-vinylaniline, an α-halo-ketone (e.g., 2-chloro-1-phenylethanone), and p-toluenesulfonamide.

Catalyst/Promoter: A transition metal catalyst (e.g., copper or palladium-based) to facilitate C-N bond formation and cyclization.

Process: The reaction would proceed through a series of steps including initial N-arylation, followed by an intramolecular cyclization to form the indole ring.

While direct literature precedence for this specific transformation is scarce, the principles of one-pot indole synthesis from anilines are well-established and could be adapted. nih.govrsc.org For example, gold-catalyzed hydroamination followed by oxidative cyclization has been used for the synthesis of 2-aminoindoles from anilines and ynamides in a one-pot fashion. rsc.org

Retrosynthetic Analysis of this compound Target Molecule

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.com

The retrosynthetic analysis of this compound identifies several key disconnections that lead to logical synthetic precursors.

Primary Disconnections:

C5-Vinyl Bond: The most logical disconnection is the C-C bond of the vinyl group at the C5 position. This disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, as the final key bond-forming step. This leads to the precursor 5-halo-1-tosyl-1H-indole (where the halogen is typically bromine or iodine) and a suitable vinylating agent like potassium vinyltrifluoroborate or vinylboronic acid. This is a very common and reliable strategy for introducing vinyl groups onto aromatic rings. acs.orgnih.gov

N-Tosyl Bond: The second key disconnection is the nitrogen-sulfur bond of the tosyl group. This suggests that the tosylation of the indole nitrogen is a separate step. This leads back to 5-vinyl-1H-indole as a precursor.

Secondary Disconnections:

Following the primary disconnection of the C5-vinyl bond, the precursor 5-halo-1-tosyl-1H-indole can be further disconnected.

N-Tosyl Bond: Disconnecting the N-S bond of this precursor leads to 5-halo-1H-indole .

Indole Ring Formation: The indole ring itself can be disconnected through various classical indole syntheses. For example, a Fischer indole synthesis would lead back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. A Bartoli indole synthesis could start from a nitroarene and a vinyl Grignard reagent. organic-chemistry.org

A schematic of the retrosynthetic analysis is shown below:

Availability of Starting Materials: The chosen retrosynthetic pathway should lead to readily available and inexpensive starting materials. For instance, 5-bromo-1H-indole and p-toluenesulfonyl chloride are commercially available, making the sequential functionalization approach highly practical.

Robustness of Reactions: The selected reactions should be high-yielding and reliable. The N-tosylation of indoles and the palladium-catalyzed Heck reaction are well-established and robust transformations. organic-chemistry.orgarabjchem.org

Functional Group Compatibility: The reaction conditions for each step must be compatible with the functional groups present in the molecule. The tosyl group is generally stable under the conditions of the Heck reaction.

Regioselectivity: The chosen synthetic route must provide the desired regioisomer. Starting with a 5-substituted indole ensures that the vinyl group is introduced at the correct position.

The retrosynthetic analysis clearly favors a sequential functionalization strategy starting from a 5-haloindole as the most practical and reliable approach for the synthesis of this compound.

Chemical Transformations and Reactivity Profiles of 1 Tosyl 5 Vinyl 1h Indole

Reactions Involving the Vinyl Moiety

The vinyl group of 1-tosyl-5-vinyl-1H-indole serves as a versatile handle for a variety of carbon-carbon bond-forming reactions.

Cycloaddition Reactions (e.g., Diels-Alder Reactions, [3+2] Cycloadditions)

The electron-rich nature of the indole (B1671886) ring system influences the reactivity of the vinyl substituent in cycloaddition reactions. While specific examples for this compound are not extensively documented in the provided search results, the behavior of analogous vinyl-heteroaromatics provides valuable insights. For instance, N-protected vinylindoles can participate as dienes in Diels-Alder reactions, typically under thermal conditions without the need for Lewis acid catalysis. core.ac.uk These reactions often proceed with high diastereoselectivity, favoring the endo-cycloadduct. core.ac.uk

[3+2] cycloaddition reactions offer another avenue for constructing complex heterocyclic scaffolds. A notable example involves the reaction of 3-substituted indoles with vinyl aziridines, which, upon activation with a base and triethylborane (B153662), yield pyrroloindolines bearing a vinyl group. acs.org This transformation proceeds under mild conditions and provides good yields and diastereoselectivity. acs.orgresearchgate.net The mechanism is distinct from traditional Lewis acid-catalyzed cycloadditions, as it relies on the activation of the indole N-H bond. acs.org

Table 1: Examples of Cycloaddition Reactions with Vinyl-Heteroaromatics

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features | Reference |

| N-protected-3-vinylindole | Dienophile | Diels-Alder | Tetrahydro-1H-carbazole derivative | Thermal conditions, high diastereoselectivity (endo) | core.ac.uk |

| 3-Substituted Indole | Vinyl Aziridine | [3+2] Cycloaddition | Pyrroloindoline with vinyl group | Base and triethylborane activation, mild conditions | acs.orgresearchgate.net |

Asymmetric Cyclopropanation and Related Carbene Insertions

The vinyl group of this compound is a suitable substrate for cyclopropanation reactions. Asymmetric cyclopropanation, in particular, provides a route to chiral cyclopropyl-substituted indoles, which are valuable synthetic intermediates. While direct examples for the 5-vinyl isomer are scarce in the provided results, studies on substituted 1-tosyl-3-vinylindoles demonstrate the feasibility of this transformation. These compounds undergo catalytic asymmetric cyclopropanation with diazoacetates to furnish N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters in good yields and high enantiomeric excess. nih.gov

Carbene insertion reactions represent another important class of transformations. nih.govdicp.ac.cnbham.ac.uk Transition metal-catalyzed carbene insertion into C-H bonds is a powerful method for C-C bond formation. dicp.ac.cnresearchgate.net Diazo compounds are common carbene precursors for these reactions. dicp.ac.cn While specific carbene insertion reactions involving the vinyl group of this compound were not detailed, the general reactivity of metal carbenes with alkenes suggests that such transformations are plausible. researchgate.net

Table 2: Asymmetric Cyclopropanation of a Substituted 1-Tosyl-3-vinylindole

| Substrate | Reagent | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Substituted 1-tosyl-3-vinylindole | Ethyl- and tert-butyldiazoacetate | Not specified | N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic ester | Good | 81-88% | nih.gov |

Hydrofunctionalization Reactions (e.g., Hydroformylation, Hydrosilylation)

Hydrofunctionalization reactions add a hydrogen atom and a functional group across the double bond of the vinyl moiety.

Hydroformylation: This process introduces a formyl group and a hydrogen atom. Asymmetric hydroformylation of vinyl heteroarenes, catalyzed by rhodium complexes with chiral ligands, can produce chiral aldehydes with high enantioselectivity. rsc.org For instance, the hydroformylation of a vinyl indole derivative, followed by reduction, yielded the corresponding alcohol with high enantiomeric excess. rsc.org The reaction conditions, particularly the catalyst and ligands, are crucial for controlling regioselectivity (branched vs. linear aldehyde) and enantioselectivity. dicp.ac.cnresearchgate.net

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the vinyl group. Transition-metal catalysts, particularly those based on platinum and other earth-abundant metals, are effective for the hydrosilylation of alkenes. epfl.chmdpi.com The reaction typically proceeds with anti-Markovnikov selectivity, yielding the terminal silyl-substituted product. While specific studies on this compound are not available, the general principles of alkene hydrosilylation suggest its applicability. epfl.ch

Table 3: Hydrofunctionalization of Vinyl-Heteroaromatics

| Reaction | Substrate | Catalyst/Reagents | Product Type | Key Features | Reference |

| Asymmetric Hydroformylation | Vinyl Indole Derivative | Rhodium complex with (S,R)-Bn-Yanphos ligand | Chiral Aldehyde (reduced to alcohol) | High enantioselectivity (93% ee) | rsc.org |

| Hydrosilylation | General Alkenes | Platinum or other transition metal catalysts | Organosilicon compounds | Typically anti-Markovnikov selectivity | epfl.chmdpi.com |

Olefin Metathesis and Related Polymerization Studies

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. libretexts.orgtcichemicals.com Ring-closing metathesis (RCM) is particularly useful for synthesizing cyclic compounds. libretexts.orgharvard.edu While there are no direct reports on the olefin metathesis of this compound in the provided search results, the vinyl group makes it a potential substrate for such reactions. For example, in a diene system, RCM could lead to the formation of a new ring fused to the indole.

Polymerization of vinyl-substituted aromatic compounds can lead to the formation of functional polymers. The vinyl group of this compound could potentially undergo polymerization through various mechanisms, including radical or transition-metal-catalyzed processes, to produce poly(vinylene indole) derivatives. researchgate.net

Transformations on the Indole Nucleus

The indole ring itself is susceptible to a range of chemical modifications.

Electrophilic Aromatic Substitution Patterns and Regiocontrol

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution (EAS). ic.ac.ukuci.edu The regioselectivity of EAS on the indole ring is a well-established principle in organic chemistry, with a strong preference for substitution at the C3 position. ic.ac.uknih.gov This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed during the reaction. ic.ac.uk

For N-substituted indoles, such as this compound, the tosyl group is electron-withdrawing, which can deactivate the ring towards EAS compared to an unsubstituted indole. masterorganicchemistry.com However, the fundamental preference for C3 substitution generally remains. The presence of the vinyl group at the C5 position may have a minor electronic influence on the regioselectivity, but the dominant directing effect will still be from the indole nitrogen. It is important to note that under certain conditions, substitution at other positions, such as C2 or on the benzene (B151609) portion of the indole, can occur, but these are typically less favored. ic.ac.uk

Table 4: General Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Position | Reactivity | Reason for Selectivity | Reference |

| C3 | Most reactive | Stabilization of the cationic intermediate by the nitrogen lone pair. | ic.ac.uknih.gov |

| C2 | Less reactive than C3 | Less effective stabilization of the cationic intermediate compared to attack at C3. | ic.ac.uk |

| Benzene Ring (C4, C5, C6, C7) | Least reactive in the pyrrole (B145914) ring | Substitution occurs under more forcing conditions or when C3 is blocked. | ic.ac.uk |

Nucleophilic Additions and Substitutions

The vinyl group at the C5 position of the this compound ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the N-tosyl group. This activation allows for a variety of addition reactions. For instance, electron-withdrawing substituents such as a vinyl ester group have been shown to greatly facilitate nucleophilic attack on the indole system. researchgate.net While specific studies on this compound are limited, related transformations on N-tosylindoles with unsaturated substituents suggest that Michael additions are a viable synthetic route. In these reactions, the presence of the tosyl group is crucial for activating the double bond towards nucleophiles. It is noteworthy that in some cases, these reactions can proceed without the formation of Michael addition by-products. researchgate.net

C-H Functionalization Strategies (Directed and Undirected)

C-H functionalization represents a powerful tool for the direct modification of the indole core, offering atom- and step-economic advantages. nih.gov These strategies can be broadly categorized as directed, where a directing group guides the catalyst to a specific C-H bond, and undirected, where selectivity is governed by the inherent electronic and steric properties of the substrate. snnu.edu.cnnih.gov

Directed C-H Functionalization:

The N-tosyl group in this compound can act as a directing group, although its effectiveness can be context-dependent. acs.org For instance, in some palladium-catalyzed reactions, the N-tosyl group has been employed to direct functionalization at specific positions of the indole ring. wikipedia.org However, in certain multicomponent reactions, the N-tosyl group has been found to be unfavorable for cyclization, suggesting its directing ability can be overridden by other factors. rsc.org Research on other N-acyl and N-sulfonyl groups has demonstrated the feasibility of directing C-H activation to various positions of the indole ring, including the challenging C4 and C7 positions. researchgate.netrsc.orgrsc.org For example, the N-pivaloyl group has been successfully used for rhodium-catalyzed C7 olefination of indoles. researchgate.net

Undirected C-H Functionalization:

In the absence of a strongly directing group, the inherent reactivity of the indole nucleus governs the site of functionalization. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. chim.it Consequently, undirected C-H functionalization of indoles often occurs at the C3 position. chim.it If the C3 position is blocked, functionalization typically proceeds at the C2 position. chim.it The vinyl group at the C5 position of this compound also influences the regioselectivity of undirected reactions, potentially directing incoming reagents to other positions on the benzene ring. The development of dual catalytic systems, such as those combining gold and photoredox catalysis, has opened new avenues for the undirected C-H arylation of electron-rich arenes, which could be applicable to vinylindoles. beilstein-journals.org

Oxidation and Reduction Chemistry of the Indole Ring

The indole ring in this compound is subject to both oxidation and reduction reactions, which can be influenced by the N-tosyl group and the C5-vinyl substituent.

Oxidation:

The oxidation of N-tosylindoles can lead to various products depending on the reaction conditions and the substituents present. For example, the oxidation of N-tosylindole-2-boronic acid methyliminodiacetic acid (BMIDA) esters with oxidants like Oxone® can yield oxindoles. strath.ac.uk Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been used for the direct cyanation of N-tosylindoles, a process that involves single electron oxidation to form cation radical intermediates. acs.orgnih.gov The success of such transformations is often dependent on the oxidation potential of the indole substrate. acs.orgnih.gov In some cases, over-oxidation of indole substrates can be a competing and undesirable process. nih.gov

Reduction:

The reduction of the indole nucleus in N-tosylindoles can be achieved using various reagents. Catalytic asymmetric hydrogenation of N-tosylindoles using rhodium complexes, such as those with PhTRAP ligands, can produce N-tosylindolines with high enantiomeric excess. The N-tosyl group can also be reductively cleaved. For instance, treatment with magnesium in methanol (B129727) is a known method for the reductive removal of the tosyl group. researchgate.net Another approach involves the use of boryl radicals generated via photoredox catalysis, which have been shown to effectively promote the desulfonylation of N-tosylindoles. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| Oxidation | Oxone® | Oxindole | strath.ac.uk |

| Oxidation (Cyanation) | PIFA, TMSCN | Cyano-indole | acs.orgnih.gov |

| Reduction (Hydrogenation) | [Rh(nbd)2]SbF6, (S,S)-(R,R)-PhTRAP | N-Tosylindoline | |

| Reduction (Detosylation) | Mg, MeOH | N-H Indole | researchgate.net |

| Reduction (Detosylation) | Boryl radical (photoredox) | N-H Indole | nih.gov |

Reactivity Influenced by the N-Tosyl Group

Electronic and Steric Effects of the Tosyl Group

The N-tosyl group exerts significant electronic and steric effects that modulate the reactivity of the indole ring and its substituents. Electronically, the tosyl group is strongly electron-withdrawing, which decreases the electron density of the indole nucleus. This deactivation of the aromatic system makes it less susceptible to electrophilic substitution reactions but, conversely, activates it towards nucleophilic attack. researchgate.net This effect is particularly relevant for the vinyl group at the C5 position, enhancing its reactivity as a Michael acceptor. The electron-withdrawing nature of the tosyl group also plays a crucial role in C-H activation and functionalization reactions, often influencing the regioselectivity. wikipedia.orgrsc.org

Sterically, the bulky tosyl group can hinder the approach of reagents to the N-H position and adjacent C7 and C2 positions. acs.org This steric hindrance can be a determining factor in the outcome of certain reactions. For example, in some cyclization reactions, the N-tosyl group was found to be unfavorable, likely due to steric impediment. rsc.org Conversely, this steric bulk can also be exploited to direct reactions to less hindered positions of the indole ring. The interplay between the electronic and steric effects of the N-tosyl group is a key consideration in designing synthetic strategies involving this compound.

N-Tosyl Group Migration and Rearrangement Processes

The N-tosyl group in indole derivatives is not always static and can undergo migration or rearrangement under certain reaction conditions, often catalyzed by transition metals. acs.orgresearchgate.netfigshare.comnih.govacs.org These rearrangements provide a pathway to introduce the tosyl group at different positions of the indole ring, leading to the synthesis of various sulfonylated indole isomers.

For instance, studies on N-tosyl-o-allenylanilines have demonstrated that palladium or gold catalysts can promote cycloisomerization reactions accompanied by the migration of the tosyl group to either the C3 or C4 position of the newly formed indole ring. acs.orgresearchgate.netfigshare.comnih.govacs.orgx-mol.com The selectivity of this migration is influenced by the choice of metal catalyst and the ligands employed. acs.orgacs.org For example, using a palladium catalyst with a low-electron-density ligand can favor rearrangement to the C3 position, while a gold catalyst with a high-electron-density ligand can direct the tosyl group to the C4 position. acs.orgacs.org Similar migrations have been observed in reactions of N-tosyl-o-acetylanilines, where the tosyl group can rearrange to the C3 and C6 positions. acs.orgacs.org While direct evidence for the migration of the N-tosyl group in this compound is not extensively documented, the principles established from related systems suggest that such rearrangements are plausible and could be a valuable tool for synthetic diversification. An unexpected transfer of a tosyl group from the indole nitrogen to an unprotected alcohol has also been observed in some instances. nih.gov

Cleavage and Derivatization of the Sulfonamide Linkage

The N-tosyl group serves as a common protecting group for the indole nitrogen, and its cleavage is a crucial step in many synthetic sequences to liberate the N-H indole. researchgate.net A variety of methods have been developed for the deprotection of N-tosylated indoles, with the choice of reagent often depending on the other functional groups present in the molecule. researchgate.net

One mild and efficient method involves the use of cesium carbonate in a mixture of tetrahydrofuran (B95107) and methanol. researchgate.netresearchgate.net This method has proven effective for a range of N-tosylindoles, including those with electron-withdrawing groups like bromo and vinyl esters, which facilitate the nucleophilic attack required for cleavage. researchgate.net Other reagents and conditions for N-detosylation include:

Magnesium in methanol, which offers a reductive cleavage pathway. researchgate.net

Sodium azide (B81097) (NaN3) in polar aprotic solvents like DMF or DMSO, which works under neutral and mild conditions. researchgate.net

Thioglycolic acid and lithium hydroxide. researchgate.net

Photoredox catalysis using boryl radicals, which can promote desulfonylation. nih.gov

The sulfonamide linkage can also be a site for further derivatization, although this is less common than cleavage. The reactivity of the sulfur atom and the potential for substitution on the tosyl ring offer avenues for modification, though such strategies are not as widely explored as the deprotection protocols.

| Deprotection Method | Reagents | Conditions | Reference |

| Nucleophilic Cleavage | Cesium Carbonate | THF/MeOH, rt to reflux | researchgate.netresearchgate.net |

| Reductive Cleavage | Magnesium | Methanol | researchgate.net |

| Azide-mediated Cleavage | Sodium Azide | DMF or DMSO | researchgate.net |

| Thioglycolate-mediated Cleavage | Thioglycolic acid, LiOH | DMF | researchgate.net |

| Photoredox-mediated Cleavage | Boryl radical | Visible light | nih.gov |

Catalytic Approaches in the Synthesis and Derivatization of 1 Tosyl 5 Vinyl 1h Indole

Transition Metal-Catalyzed Reactions

Transition metals, with their diverse reactivity and capacity to activate otherwise inert bonds, have proven indispensable in the manipulation of 1-Tosyl-5-vinyl-1H-indole. Palladium, gold, copper, and iridium catalysts, in particular, have enabled a host of powerful transformations.

Palladium catalysis is a dominant force in carbon-carbon bond formation, and its application to vinylindoles is well-established. mdpi.com The vinyl group of this compound serves as a prime handle for various palladium-catalyzed cross-coupling reactions.

The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, provides a direct method for the arylation or vinylation of the vinyl group on the indole (B1671886) core. organic-chemistry.orgnumberanalytics.com This reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to furnish the substituted alkene product. numberanalytics.com The use of this compound in Heck reactions allows for the synthesis of a diverse array of stilbene (B7821643) and diene-type structures appended to the indole framework.

The Suzuki-Miyaura coupling offers another powerful avenue for the derivatization of vinylindoles. This reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgfishersci.co.uk While typically applied to aryl or vinyl halides, variations of the Suzuki reaction can be envisioned where a suitably functionalized this compound derivative participates as either the organoboron or the halide partner. The mild reaction conditions and the commercial availability of a vast library of boronic acids make this a highly attractive method for introducing a wide range of substituents. fishersci.co.uk The application of indolyl phosphine (B1218219) ligands has been shown to be effective in the Suzuki-Miyaura cross-coupling of aryl tosylates. acs.org

The Sonogashira coupling , which unites a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of enynes and arylalkynes. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, proceeds under mild conditions, often at room temperature. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, if the vinyl group were to be first converted to a vinyl halide, Sonogashira coupling would provide a direct route to alkynylated indole derivatives. One-pot syntheses of indoles have been developed utilizing Sonogashira coupling conditions. nih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partners | Key Features |

|---|---|---|

| Heck Reaction | This compound + Aryl/Vinyl Halide | Forms substituted alkenes. organic-chemistry.orgnumberanalytics.com |

| Suzuki-Miyaura Coupling | Vinyl Halide Derivative of Indole + Organoboron Reagent | Mild conditions, broad substrate scope. organic-chemistry.orgfishersci.co.uk |

| Sonogashira Coupling | Vinyl Halide Derivative of Indole + Terminal Alkyne | Synthesis of enynes and arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org |

Homogeneous gold catalysis has gained prominence for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of complex cyclizations and rearrangements. nih.govunimi.itkyoto-u.ac.jp While direct gold-catalyzed reactions on the vinyl group of this compound are less common, the principles of gold catalysis are highly relevant for the derivatization of related indole structures. For instance, gold catalysts are known to facilitate the cycloisomerization of propargyl-substituted indoles, leading to the formation of fused ring systems. kyoto-u.ac.jp Gold-catalyzed reactions involving indoles can lead to the formation of complex polycyclic derivatives through tandem or cascade reactions. unimi.it Furthermore, gold catalysts have been employed in rearrangement-addition reactions of sulfenylated propargylic carboxylates with indoles, demonstrating the potential for intricate functionalization. acs.org

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain cross-coupling reactions. While less prevalent than palladium in the direct functionalization of vinylindoles, copper-catalyzed methods are crucial in related transformations. For instance, copper is a key co-catalyst in the Sonogashira reaction. wikipedia.orglibretexts.org

Iridium catalysts have carved a niche in the stereoselective hydrogenation of various unsaturated compounds. diva-portal.org The vinyl group of this compound is a potential substrate for iridium-catalyzed asymmetric hydrogenation, which would provide access to chiral ethyl-substituted indole derivatives. Iridium catalysts are particularly effective for the hydrogenation of challenging substrates and can exhibit high levels of enantioselectivity. diva-portal.org Conversely, iridium-catalyzed dehydrogenation reactions can be employed to introduce unsaturation. For instance, iridium catalysts have been used in the synthesis of tetrahydro-1H-indoles through dehydrogenative condensation, which can then be dehydrogenated to the corresponding indoles. mdpi.comdoaj.org

Organocatalytic Methodologies

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has revolutionized asymmetric synthesis by providing a complementary approach to transition metal catalysis. rsc.org

Vinylindoles are excellent substrates in organocatalytic asymmetric reactions, serving as versatile building blocks for the synthesis of enantioenriched indole derivatives. rsc.orgbohrium.com These reactions often rely on the activation of the vinylindole through the formation of iminium ions or through hydrogen bonding interactions with a chiral organocatalyst. bohrium.comresearchgate.net The N-substituent on the vinylindole can significantly influence its reactivity. bohrium.com While much of the research has focused on 2- and 3-vinylindoles, the principles are applicable to 5-vinylindole derivatives. bohrium.com Chiral phosphoric acids and bifunctional thioureas are common catalysts used to control the enantioselectivity of these transformations. researchgate.netacs.org These catalysts can activate the vinylindole towards attack by a variety of nucleophiles, leading to the formation of a wide range of chiral indole-containing products.

Chiral Brønsted Acid and Lewis Base Catalysis

The synergistic combination of chiral Brønsted acids and Lewis bases in a single catalyst or as a cooperative system offers a powerful strategy for asymmetric synthesis. beilstein-journals.org This approach relies on the simultaneous activation of both the nucleophile and the electrophile, allowing for highly organized transition states and excellent enantiocontrol. rsc.org Chiral phosphoric acids (CPAs), a prominent class of Brønsted acids, can activate electrophiles such as imines or carbonyls through hydrogen bonding. acs.orgrsc.org In concert, a Lewis base can enhance the nucleophilicity of the pro-nucleophile.

In the context of vinylindoles, these catalytic systems are particularly effective for enantioselective additions to the vinyl group or for reactions where the indole acts as a nucleophile. For instance, the highly enantioselective addition of azlactones to 3-vinylindoles has been achieved using a chiral BINOL-derived Brønsted acid catalyst. nih.gov This reaction provides access to tryptophan derivatives with adjacent quaternary and tertiary stereocenters. The proposed mechanism involves the Brønsted acid activating the azlactone, which then adds to the vinylindole.

While many organocatalytic reactions involving indoles rely on the presence of a free N-H for hydrogen bonding with the catalyst, the N-tosylated nature of This compound alters this dynamic. unimi.ithelsinki.fi The strongly electron-withdrawing tosyl group deactivates the indole ring towards electrophilic attack but also prevents its participation as a hydrogen-bond donor. However, catalysis can still proceed effectively by activating the electrophile that reacts with the vinylindole. For example, cooperative catalysis using Lewis acids (like ZnCl₂) and chiral Brønsted acids has been successful in the enantioselective Nazarov cyclization of indole enones, where the Lewis acid activates the enone and the chiral Brønsted acid controls the stereoselective proton transfer. rsc.org

A similar strategy could be envisioned for This compound . A chiral Brønsted acid could activate an electrophile (e.g., an imine or a Michael acceptor), which would then undergo a conjugate addition with the vinyl group acting as the nucleophile. The stereochemical outcome would be dictated by the chiral environment created by the catalyst.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Friedel–Crafts Reaction of Indoles with Enones This table represents a model reaction on a related indole substrate to illustrate the potential of the methodology.

| Entry | Indole Substrate | Enone Electrophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Indole | 4-Chromanon-3-ylidene-2-butenoate | 10 | 95 | 98 | acs.org |

| 2 | 5-Methoxyindole | 4-Chromanon-3-ylidene-2-butenoate | 10 | 98 | 98 | acs.org |

| 3 | 5-Chloroindole | 4-Chromanon-3-ylidene-2-butenoate | 10 | 92 | 97 | acs.org |

| 4 | 7-Methylindole | 4-Chromanon-3-ylidene-2-butenoate | 10 | 94 | 98 | acs.org |

Photochemical and Electrochemical Activations

Photoinduced Cyclizations and Annulations

Photochemical activation offers a powerful, metal-free method for inducing reactions that are often difficult to achieve under thermal conditions. For vinyl-substituted indoles, photoinduced cyclizations represent a key transformation for building complex, fused heterocyclic systems. A prominent example is the dehydrogenative 6π-photocyclization of 3-styryl indoles to afford benzo[a]carbazoles. acs.org This reaction proceeds without a catalyst or external oxidant, often initiated by UV light, and involves an intramolecular 6π-electrocyclic reaction followed by hydrogen evolution to achieve aromatization. rsc.orgacs.orgchim.it

The presence of an N-tosyl group is compatible with such transformations. Research has shown that related substrates, such as 2-aryl-3-(1-tosylalkyl)indoles, can undergo photocyclization to form benzo[a]carbazoles. chim.it For This compound , particularly if substituted with an aryl group on the vinyl moiety (forming a styryl system), an analogous intramolecular photocyclization could be anticipated. Irradiation would likely trigger a 6π-electrocyclization involving the indole C4-C5 bond and the vinyl group, leading to a polycyclic indoline (B122111) scaffold after subsequent steps. rsc.org

Another relevant photochemical strategy is the [3+2] cycloaddition of N-tosyl vinylaziridines with alkenes, catalyzed by a nitrogen-centered radical generated under visible light. researchgate.net This demonstrates that the combination of a vinyl group and an N-tosyl moiety can participate in photoredox-catalyzed radical annulations, a pathway that could be explored for the derivatization of This compound .

Table 2: Catalyst-Free Dehydrogenative Photocyclization of 3-Styryl Indoles This table summarizes results for a model reaction applicable to vinylindole systems.

| Entry | Aryl Group on Vinyl Moiety | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | MeCN | 2 | 97 | acs.org |

| 2 | 4-Methoxyphenyl | MeCN | 2 | 95 | acs.org |

| 3 | 4-Chlorophenyl | MeCN | 2 | 92 | acs.org |

| 4 | 2-Naphthyl | MeCN | 2 | 96 | acs.org |

Electroreductive and Electrooxidative Transformations

Synthetic electrochemistry provides a sustainable alternative to chemical redox agents, using electricity to drive oxidation and reduction reactions with high functional group tolerance and selectivity. acs.org

Electroreductive Transformations: For This compound , the most prominent electroreductive transformation is the cleavage of the N-tosyl group. The tosyl group is a robust protecting group, but its removal often requires harsh chemical reagents. Electrochemical methods offer a mild and efficient alternative for N-detosylation. theses.fr The process typically involves the direct or mediated reduction of the sulfonamide at a cathode. The use of a redox mediator, such as naphthalene (B1677914) or another polycyclic aromatic hydrocarbon, can lower the required potential for the reduction. researchgate.net This electrochemically induced single-electron transfer to the sulfonamide leads to the cleavage of the nitrogen-sulfur bond, liberating the free indole. This method is highly selective and avoids the use of harsh metal reductants, preserving sensitive functionalities like the vinyl group. researchgate.net

Table 3: Electrochemical Detosylation of N-Tosyl-p-toluenesulfonamides This table shows representative conditions for the electroreductive cleavage of the N-S bond.

| Entry | Substrate | Mediator | Cell Type | Yield (%) | Reference |

| 1 | N,N-Dibutyl-p-toluenesulfonamide | Naphthalene | Undivided | 96 | researchgate.net |

| 2 | N-Benzyl-N-methyl-p-toluenesulfonamide | Naphthalene | Undivided | 99 | researchgate.net |

| 3 | 1-Tosyl-2,3-dihydro-1H-indole | Naphthalene | Undivided | 93 | researchgate.net |

| 4 | 1-Tosyl-1H-indole | Naphthalene | Undivided | 90 | researchgate.net |

Electrooxidative Transformations: Electrooxidative processes can be used to construct new bonds by generating radical cations from electron-rich moieties like the indole nucleus. The intramolecular cyclization of 2-vinylanilines to form indoles is a well-established electrooxidative transformation that serves as a strong precedent for the potential reactivity of This compound . rsc.orgresearchgate.net In these reactions, anodic oxidation of the aniline (B41778) or indole generates a nitrogen- or carbon-centered radical cation. This reactive intermediate can then be trapped by the pendant vinyl group, initiating a cyclization cascade. beilstein-journals.org For This compound , an intermolecular version of this reaction could be envisioned, where the electrochemically generated indole radical cation reacts with another olefin or nucleophile present in the medium, leading to C-C or C-heteroatom bond formation at the vinyl-bearing 5-position. sioc-journal.cn

Stereochemical Aspects in the Chemistry of 1 Tosyl 5 Vinyl 1h Indole

Enantioselective Synthesis Strategies

The enantioselective synthesis of indole (B1671886) derivatives is a field of significant interest due to the prevalence of chiral indole scaffolds in pharmaceuticals and natural products. For derivatives like 1-Tosyl-5-vinyl-1H-indole, organocatalysis has emerged as a powerful tool for establishing stereocenters with high enantiomeric excess. Chiral phosphoric acids, for instance, have been successfully employed in the atroposelective arylation of indole derivatives, showcasing the potential for creating axial chirality.

One notable strategy involves the use of vinylindoles as versatile platform molecules in organocatalytic asymmetric reactions. researchgate.net These reactions, which include cycloadditions, cyclizations, and addition reactions, can be controlled to produce a wide range of chiral heterocycles with excellent enantioselectivity. researchgate.net The design of chiral catalysts is crucial in these transformations, as they facilitate the transfer of chiral information to the product. pku.edu.cn

A pertinent example, although not involving this compound directly, is the palladium-catalyzed dynamic kinetic asymmetric alkylation of vinyl aziridines with substituted indoles. acs.org This method allows for the formation of N-alkylated indole products with high enantioselectivity. The success of this reaction highlights the potential for developing similar enantioselective strategies for the functionalization of the vinyl group in this compound.

The following table summarizes representative examples of enantioselective syntheses of related indole derivatives, illustrating the high levels of enantiomeric excess (ee) that can be achieved with various catalyst systems.

| Entry | Indole Substrate | Reaction Type | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | 2-tert-Butyl carbazole (B46965) | N-H Insertion | Rh₂(S-PTTL)₄ | 74 | 99:1 | pku.edu.cn |

| 2 | Methyl 1H-indole-3-carboxylate | Allylic Alkylation | Pd₂(dba)₃•CHCl₃ / (R,R)-L2 | High | High | acs.org |

| 3 | N-Aminoindole | N-Acylation | Chiral Isothiourea | High | High | nih.gov |

| 4 | Naphthyl sulfilimine | γ-Lactamization | ZnCu | 65-80 | ≥98:2 | nih.gov |

This table presents data for analogous indole derivatives to illustrate the potential for enantioselective synthesis.

Diastereoselective Control in Cycloadditions and Functionalizations

The vinyl group of this compound serves as a reactive handle for various cycloaddition and functionalization reactions, where controlling diastereoselectivity is a key challenge. The tosyl group at the nitrogen atom can influence the steric and electronic environment of the indole ring, thereby directing the approach of incoming reagents.

A relevant study demonstrates the diastereoselective synthesis of pyrroloindolines through a Pd-catalyzed dearomative [3+2] cycloaddition of 1-tosyl-2-vinylaziridine with 3-nitroindoles. monash.edu This reaction proceeds with high diastereoselectivity, affording the trans diastereoisomer as the major product. monash.edu Interestingly, the presence of a substituent at the C4 position of the indole ring can reverse this diastereoselectivity. monash.edu This highlights the subtle interplay of steric and electronic factors in determining the stereochemical outcome.

Furthermore, Lewis acid-catalyzed [4+2] cycloadditions of 2-vinylindoles with dienophiles like methyl 2-acetamidoacrylate have been shown to proceed with high diastereoselectivity, yielding tetrahydrocarbazole derivatives. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemical course of these reactions.

The functionalization of the indole N-H bond with vinyl sulfonium (B1226848) salts has also been developed as a method for constructing pyrroloquinoline-fused cyclopropanes in a highly diastereoselective manner, achieving diastereomeric ratios greater than 20:1. nih.gov

The table below provides examples of diastereoselective reactions involving related vinylindole systems.

| Entry | Vinylindole Derivative | Reaction Type | Reagent | Diastereomeric Ratio (dr) | Reference |

| 1 | 1-Tosyl-2-vinylaziridine | [3+2] Cycloaddition | 3-Nitroindole | High (trans) | monash.edu |

| 2 | 2-Vinylindole | [4+2] Cycloaddition | Methyl 2-acetamidoacrylate | High | researchgate.net |

| 3 | Indole | Annulation | Vinyl Sulfonium Salt | >20:1 | nih.gov |

This table showcases diastereoselective reactions of analogous vinylindoles to exemplify the principles of diastereocontrol.

Chirality Transfer and Atropisomerism

Chirality transfer, the transmission of stereochemical information from a chiral source—such as a catalyst or a chiral auxiliary—to a prochiral substrate, is a fundamental concept in asymmetric synthesis. pku.edu.cn In the context of this compound, a chiral catalyst can orchestrate the formation of a new stereocenter with a specific configuration. The efficiency of this transfer depends on the formation of a highly ordered transition state where non-covalent interactions between the catalyst and the substrate dictate the stereochemical outcome. pku.edu.cn

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important stereochemical feature relevant to derivatives of this compound. acs.org The N-tosyl group, in conjunction with substituents on the indole or the tosyl ring, can create a significant barrier to rotation around the N-C(aryl) bond, potentially leading to the existence of stable, separable atropisomers.

The atroposelective synthesis of N-arylindoles has been achieved through rhodium-catalyzed asymmetric N-H insertion reactions, yielding products with excellent enantiomeric ratios. pku.edu.cn DFT calculations have revealed that these reactions proceed via a concerted mechanism where the chiral ligand on the metal catalyst controls the facial selectivity of the insertion. pku.edu.cn The study of atropisomerism in N-benzoylated indole derivatives, such as indometacin, has shown that restricting rotation around the N-C(aryl) bond can lead to stable atropisomers with distinct biological activities. acs.org

The following table includes data on rotational barriers and enantiomeric ratios for atropisomeric N-arylindoles, demonstrating the principles of chirality transfer and atropisomerism.

| Compound | Type of Chirality | Method | Rotational Barrier (kcal/mol) | Enantiomeric Ratio (er) | Reference |

| N-Arylindole | Axial | Rh-catalyzed N-H insertion | - | up to 99:1 | pku.edu.cn |

| Indometacin Derivative | Axial | Resolution of atropisomers | Stable at room temp. | Separated isomers | acs.org |

| Biaryl Atropisomer | Axial | Dynamic Kinetic Resolution | - | up to 91:9 | nih.gov |

This table provides examples of atropisomeric systems related to N-tosylindoles to illustrate the concepts of chirality transfer and atropisomerism.

Mechanistic Insights and Computational Studies of Reactions Involving 1 Tosyl 5 Vinyl 1h Indole

Elucidation of Reaction Pathways and Transition States

The reaction pathways of vinyl indoles are diverse, with cycloadditions being a prominent class of transformations. The specific pathway often depends on the catalyst, the reacting partner, and the substitution pattern on the indole (B1671886) ring. unimi.it

A significant reaction pathway for N-vinyl indoles is the rhodium(II)-catalyzed [3+2] annulation with N-sulfonyl-1,2,3-triazoles. researchgate.netrsc.org This reaction provides access to N-dihydropyrrole-substituted indoles. The proposed mechanism is believed to be analogous to the annulation of electron-rich C-vinyl compounds with rhodium(II)-carbenoids, which proceeds through cyclopropanation followed by a ring-enlargement step. researchgate.net

Another critical reaction pathway for vinyl indoles is the Diels-Alder [4+2] cycloaddition, where the vinyl indole acts as the diene component. Studies on 3-vinylindoles have shown they readily participate in organocatalytic asymmetric Diels-Alder reactions with various dienophiles, such as maleimides, quinones, and nitroolefins, to produce optically active tetrahydrocarbazoles. nih.govresearchgate.net The reaction of 2-vinylindoles has also been explored, leading to functionalized carbazolespirooxindoles and coumarin-fused tetrahydrocarbazoles. researchgate.net The protecting group on the indole nitrogen has been shown to have a profound influence on the reaction outcome in gold-catalyzed reactions, directing the pathway towards either [2+2] or [4+2] cycloadducts. unimi.it

Computational studies, particularly Density Functional Theory (DFT), are crucial for elucidating the intricate details of these reaction pathways. DFT calculations help in mapping the potential energy surface, identifying transition states, and understanding the factors that control regioselectivity and stereoselectivity. For instance, in hetero-Diels-Alder reactions, DFT calculations have revealed that high regioselectivity is a result of kinetic control, proceeding through highly unsymmetrical transition states. mdpi.com Similarly, for the Diels-Alder reaction of 3-vinylindoles with nitroolefins, DFT calculations were employed to investigate possible transition states and explain the observed stereoselectivity. nih.gov

Identification and Characterization of Reactive Intermediates

The identification of transient reactive intermediates is fundamental to understanding reaction mechanisms. In rhodium-catalyzed reactions of N-vinyl indoles with N-tosyl-1,2,3-triazoles, the key reactive species is an aza-vinyl rhodium carbene (or α-imino rhodium carbene). researchgate.netrsc.orgrsc.org This highly reactive intermediate is generated in situ from the denitrogenative decomposition of a 1-sulfonyl-1,2,3-triazole in the presence of a rhodium(II) catalyst. nih.govorganic-chemistry.org The formation of this carbene involves a ring-chain isomerization of the N-sulfonylated triazole to its diazoimine tautomer, which then reacts with the rhodium complex to release dinitrogen and form the carbene. nih.gov This azavinyl carbene species possesses the characteristic reactivity of carbenes, but the sulfonyl imine functionality also imparts unique nucleophilicity that can trigger subsequent transformations. semanticscholar.org

Once formed, the aza-vinyl rhodium carbene reacts with the N-vinyl indole. The reaction is believed to proceed via a zwitterionic intermediate, which is a common feature in rhodium-catalyzed reactions of donor/acceptor carbenoids with indole rings. emory.edu In a related biocatalytic C-H functionalization of indoles catalyzed by myoglobin, a similar mechanism involving an electrophilic heme-bound carbene intermediate has been proposed. This intermediate undergoes nucleophilic attack by the indole at the C3 position to form a zwitterionic species. nih.gov

In the context of C-H activation reactions catalyzed by rhodium, metallacyclic intermediates play a crucial role. For example, in the oxidative annulation of aryl indoles, a five-membered rhodacycle is formed through the coordination of the indole nitrogen to the Rh(III) center, followed by ortho-C-H activation. nih.gov Similarly, in the rhodaelectro-catalyzed [5+2] cyclization, a six-membered rhodacycle is formed via N-H directed C-H activation, which has been isolated and characterized. chinesechemsoc.org

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming events in the transition state. acs.org

In the context of indole functionalization, KIE experiments have provided significant mechanistic insights. For instance, in the oxidative Heck reaction of N-methylindole, parallel initial rate measurements using a C2-deuterated substrate revealed a KIE value of approximately 2.0. rsc.org This primary isotope effect indicates that the C-H bond cleavage at the C2 position is involved in the rate-determining step of the C2-alkenylation process. rsc.org

Conversely, in the myoglobin-catalyzed C-H functionalization of 1-methyl-3-deutero-indole, the absence of a KIE, coupled with the complete loss of the deuterium (B1214612) label in the product, ruled out a direct nih.govnih.gov-proton shift. nih.gov This result strongly supported a mechanism involving the formation of a zwitterionic intermediate followed by protonation from the solvent. nih.gov

KIE studies have also been applied to C-H insertion reactions of rhodium(II) azavinyl carbenes into alkanes. These studies highlighted the electronic similarities between azavinyl carbenes and carbenes substituted with carboxylic esters. organic-chemistry.org For a palladium-catalyzed carbenoid Si-H insertion, a primary KIE of kH/kD = 1.29 was observed, supporting a concerted insertion mechanism. snnu.edu.cn

| Reaction Type | Substrate | KIE (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Oxidative Heck Reaction | N-Methylindole (C2-H vs C2-D) | ~2.0 | C2-H bond cleavage is involved in the rate-determining step. | rsc.org |

| Myoglobin-Catalyzed C-H Functionalization | 1-Methyl-3-deutero-indole | No KIE observed | Rules out direct proton shift; supports zwitterionic intermediate and solvent-mediated protonation. | nih.gov |

| Rhodium-Catalyzed Si-H Insertion | PhMe2Si-H / PhMe2Si-D | 1.29 | Supports a concerted insertion mechanism. | snnu.edu.cn |

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) calculations and molecular modeling have become indispensable tools for gaining deep mechanistic insights into complex organic reactions. chinesechemsoc.org They allow for the visualization of molecular orbitals, the calculation of reaction energy profiles, and the geometric characterization of fleeting intermediates and transition states that are often inaccessible experimentally. acs.org

In the study of indole chemistry, DFT calculations have been widely applied to rationalize and predict reactivity and selectivity. For example, DFT calculations were instrumental in understanding the mechanism of the C6-alkylation of 2,3-disubstituted indoles, providing evidence for a dearomatized zwitterionic intermediate and elucidating the subsequent proton transfer step. thieme-connect.com In the context of a CuH-catalyzed regiodivergent alkylation of indoles, an energy decomposition analysis based on DFT was used to explain how different phosphine (B1218219) ligands control the regioselectivity. The analysis revealed that the higher distortion energy on the Ph-BPE ligand destabilizes the transition state for N-alkylation, thus favoring C3-alkylation. nih.gov

DFT calculations have also been crucial in elucidating the mechanisms of cycloaddition reactions. For the hetero-Diels-Alder reaction of azoalkenes, calculations showed the reaction to be under kinetic control and proceeding via unsymmetrical transition states, which explains the high regioselectivity observed. mdpi.com For the asymmetric Diels-Alder reaction of 3-vinylindoles, DFT was used to model the transition states involving a bifunctional organocatalyst, showing how multiple hydrogen bonds activate both the diene and dienophile to control the stereochemical outcome. nih.govresearchgate.net These computational models provide a fundamental understanding of how non-covalent interactions in the transition state translate into high levels of stereocontrol.

| Reaction Type | System Studied | Key Computational Finding | Reference |

|---|---|---|---|

| CuH-Catalyzed Alkylation | Indole + Styrene with Phosphine Ligands | Ligand distortion energy (~5 kcal/mol higher for Ph-BPE) controls regioselectivity between N- and C3-alkylation. | nih.gov |

| Rhodaelectro-Catalyzed [5+2] Annulation | 7-Phenylindole + Alkyne | Calculated a low free energy barrier (12.1 kcal/mol) for the migratory insertion step into an eight-membered rhodacycle. | chinesechemsoc.org |

| Hetero-Diels-Alder Reaction | Azoalkenes + Thioketones | Reaction is kinetically controlled, proceeding via highly unsymmetric transition states to afford the observed regioisomer. | mdpi.com |

| Organocatalytic Diels-Alder | 3-Vinylindole + N-Phenylmaleimide | Modeled the transition state where a thiourea (B124793) catalyst activates both reactants via multiple hydrogen bonds. | researchgate.net |

Synthetic Applications and Broader Impact of 1 Tosyl 5 Vinyl 1h Indole in Chemical Research

Building Block for Complex Heterocyclic Scaffolds

The dual functionality of 1-Tosyl-5-vinyl-1H-indole, possessing both an electron-rich heterocyclic system and a reactive alkene, makes it an excellent substrate for constructing complex, polycyclic scaffolds. The vinyl group, in particular, serves as a handle for a variety of cycloaddition reactions.

Notably, vinyl-substituted indoles can participate as dienes in Diels-Alder reactions, a powerful method for forming six-membered rings with high regio- and stereoselectivity. core.ac.ukuc.pt The N-tosyl group activates the indole (B1671886) ring, influencing its dienophilic or dienic character. acs.org In these [4+2] cycloaddition reactions, the vinylindole can react with a dienophile to forge new carbocyclic or heterocyclic rings fused to the indole core, providing rapid access to carbazole (B46965) precursors and other complex frameworks. core.ac.ukresearchgate.net Research has shown that N-protected 3-vinylindoles can undergo thermal Diels-Alder reactions without the need for Lewis acid catalysis, highlighting the inherent reactivity of this class of compounds. core.ac.uk This approach is a key strategy for building molecular complexity in a highly atom-economical fashion. core.ac.ukacs.org

The reactivity of the indole core itself can be harnessed in cycloadditions. While the 5-vinyl derivative is primed for reactions at the vinyl moiety, related studies on N-tosyl indoles show their participation as dienophiles in high-pressure Diels-Alder reactions, leading to diverse polycyclic systems. acs.org The strategic use of this compound in such transformations allows for the generation of diverse heterocyclic libraries, which are of significant interest in medicinal chemistry and materials science. rsc.orgnih.gov

| Reaction Type | Reactant | Key Features | Resulting Scaffold |

| Diels-Alder Reaction | Dienophile | Acts as a diene; thermal conditions; high atom economy. core.ac.uk | Fused carbocyclic/heterocyclic rings (e.g., carbazole precursors). core.ac.ukresearchgate.net |

| [5+4] Cycloaddition | N-Tosyl Azadienes | Palladium-catalyzed reaction involving related vinyl precursors. acs.org | Nine-membered heterocycles. acs.org |

| Intramolecular Cycloaddition | Tethered reaction partner | Can lead to fused or bridged ring systems. | Polycyclic indole derivatives. mdpi.com |

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in building complex scaffolds, this compound is a valuable precursor for a wide range of more functionalized synthetic intermediates. The vinyl group is amenable to a host of chemical transformations, allowing for the introduction of various functional groups at the 5-position of the indole ring.

Standard alkene reactions can be applied to create new derivatives. For example, oxidation of the vinyl group can yield the corresponding epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles to install amino alcohol or diol functionalities. Alternatively, oxidative cleavage can provide 1-tosyl-1H-indole-5-carbaldehyde, a key building block for further elaboration through reactions like Wittig olefination, reductive amination, or condensation reactions.

Hydroboration-oxidation would lead to the corresponding primary alcohol, (1-Tosyl-1H-indol-5-yl)ethanol, which can be further oxidized or converted into a leaving group for nucleophilic substitution. These transformations convert the simple vinyl group into a more complex side chain, significantly expanding the synthetic utility of the original molecule and providing access to a new slate of advanced intermediates for drug discovery and natural product synthesis. luc.edunih.gov

| Transformation | Reagents | Resulting Intermediate | Potential Applications |

| Epoxidation | m-CPBA, etc. | 1-Tosyl-5-(oxiran-2-yl)-1H-indole | Synthesis of amino alcohols, diols. |

| Oxidative Cleavage | O₃; then Me₂S | 1-Tosyl-1H-indole-5-carbaldehyde | Aldehyde-based elaborations (Wittig, Grignard, etc.). |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(1-Tosyl-1H-indol-5-yl)ethan-1-ol | Introduction of a hydroxyethyl (B10761427) group for further functionalization. |

| Heck Reaction | Aryl Halide, Pd catalyst | 1-Tosyl-5-styryl-1H-indole derivatives | Synthesis of stilbene (B7821643) analogues. researchgate.net |

Methodological Development in C-C and C-N Bond Formations

This compound is an ideal substrate for developing and refining methodologies for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, which are fundamental transformations in organic synthesis. acs.orgnih.gov

The vinyl group is a prime coupling partner in palladium-catalyzed cross-coupling reactions. diva-portal.org The Heck reaction, which couples alkenes with aryl or vinyl halides, can be applied to this compound to synthesize 5-styryl-indole derivatives. organic-chemistry.org These reactions are crucial for creating conjugated systems found in many biologically active molecules and organic materials. Research on analogous vinyl-heterocycles has demonstrated the feasibility of oxidative Heck couplings with boronic acids, a process that avoids the need for pre-halogenated starting materials and often proceeds under mild, base-free conditions. researchgate.net The development of such methods using substrates like this compound contributes to more efficient and sustainable chemical synthesis. chemrxiv.org

For C-N bond formation, the indole nitrogen is protected by the tosyl group, which can be removed under reductive conditions. rsc.org Once deprotected, the N-H bond of the resulting 5-vinyl-1H-indole can participate in classic C-N cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the N1 position. nih.gov Furthermore, radical-based methods for C-N bond formation represent an emerging frontier where indole derivatives are valuable substrates for developing novel synthetic strategies. manchester.ac.uk The interplay between the protected nitrogen and the reactive vinyl group allows for sequential and site-selective functionalization, showcasing the compound's role in advancing synthetic methodology.

Future Research Directions and Unexplored Reactivity

While this compound has established utility, its full synthetic potential remains an active area of investigation. Future research is likely to focus on several promising avenues.

One area of interest is the exploration of asymmetric transformations. The development of enantioselective catalytic reactions involving the vinyl group, such as asymmetric dihydroxylation, epoxidation, or hydrogenation, would provide chiral building blocks essential for the synthesis of single-enantiomer pharmaceuticals.

Another direction is the application of this substrate in novel catalytic cycles. The development of gold-catalyzed or photoredox-catalyzed reactions for the functionalization of the vinyl group or the indole core could unlock new reaction pathways that are not accessible with traditional methods. rsc.orgbeilstein-journals.org For instance, radical additions across the vinyl group or C-H functionalization at other positions on the indole ring could provide direct routes to previously inaccessible derivatives.

The use of this compound as a monomer in polymerization reactions is another largely unexplored area. The synthesis of novel indole-containing polymers could lead to new materials with interesting electronic or photophysical properties, potentially applicable in organic electronics or sensor technology. researchgate.net Finally, its role as a precursor for complex natural product synthesis remains a fertile ground for discovery, where its strategic functionalities can be leveraged to streamline the construction of intricate alkaloid skeletons. rsc.orgnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-Tosyl-5-vinyl-1H-indole, and how can intermediates be optimized for yield?

The synthesis typically involves two key steps: (1) introduction of the tosyl group at the indole nitrogen and (2) installation of the vinyl group at the 5-position. For tosylation, a common method uses NaH as a base in anhydrous THF with tosyl chloride, as demonstrated for N-Tosyl-5-bromoindole (59% yield after recrystallization) . To optimize intermediates like 5-vinylindole, consider protecting reactive sites (e.g., NH) early and using Pd-catalyzed coupling reactions (e.g., Heck reaction) for vinyl group introduction. Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexane) and purify using column chromatography .

Q. How should researchers safely handle and store this compound given its reactive functional groups?

The vinyl and tosyl groups make the compound sensitive to light, moisture, and oxidizing agents. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For waste disposal, segregate organic solvents and solids, and consult certified waste management protocols to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the tosyl and vinyl groups. For example, the tosyl group shows aromatic protons as a singlet (~7.7 ppm) and methyl protons at ~2.4 ppm .

- MS (FAB-HRMS) : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- FT-IR : Identify sulfonamide (SO₂) stretches at ~1170 cm⁻¹ and 1360 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

If X-ray data conflicts with computational models (e.g., bond lengths or angles), use SHELX software for refinement . Validate against high-resolution data (>1.0 Å) and check for twinning or disorder. Cross-reference with DFT calculations (e.g., B3LYP/6-31G*) to identify electronic effects influencing geometry .

Q. What strategies improve coupling reactions at the 5-position of tosylated indoles without desulfonation?

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to minimize side reactions.

- Solvent optimization : Polar aprotic solvents like DMF or PEG-400 enhance stability of the tosyl group during vinylation .

- Temperature control : Maintain reactions at 0–25°C to prevent thermal decomposition.

Q. How can reaction yields be enhanced for large-scale synthesis of this compound?

Q. What methodologies address challenges in analyzing trace impurities in this compound batches?

Q. How does the electronic nature of the tosyl group influence the reactivity of this compound in photochemical studies?

The electron-withdrawing tosyl group stabilizes the indole radical cation during UV irradiation, directing reactivity to the vinyl moiety. Use transient absorption spectroscopy to track excited-state dynamics and DFT (TD-DFT) to model charge transfer pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.